![molecular formula C13H19NO4S B5507368 (4-{5-[(methylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5507368.png)

(4-{5-[(methylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of specific organosulfur compounds, furans, oxazepanes, and methanols is crucial in understanding their synthesis, molecular structure, and properties. These compounds find applications across various scientific domains, including organic synthesis, materials science, and medicinal chemistry.

Synthesis Analysis

Synthesis methods for compounds with similar structures involve multistep reactions, including cyclization, condensation, and functional group transformations. For instance, the synthesis of complex heterocycles often involves the formation of intermediates via reactions such as Ugi reactions, followed by cyclization processes to achieve the desired core structure (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

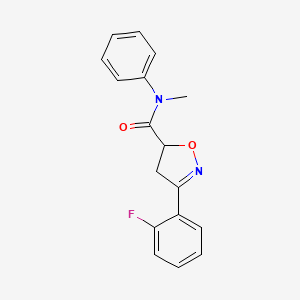

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular conformation, intermolecular interactions, and packing styles of similar compounds. For example, analyses of compounds like 13-methyl-1,4,7,8,13,13b-hexahydro[1',2']oxazepino[2',3':1,2]pyrido[3,4-b]indol-1-yl)methanol reveal complex packing styles influenced by hydrogen bonding and stacking interactions (Ohishi, Sakamoto, Harusawa, Yoneda, & Kurihara, 1995).

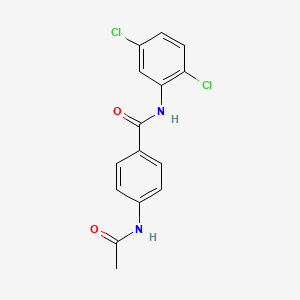

Chemical Reactions and Properties

The chemical reactivity of these compounds involves nucleophilic substitutions, electrophilic additions, and rearrangements. Reactions with nucleophiles, such as methanol addition, demonstrate the versatility of these compounds in synthetic chemistry (Friedman & Harman, 2001).

Scientific Research Applications

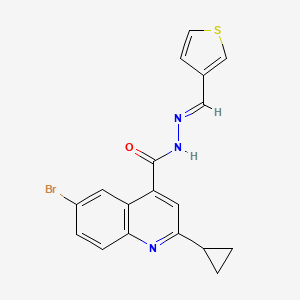

Synthesis of Heterocyclic Compounds

Research demonstrates innovative methodologies for creating heterocyclic compounds involving furan derivatives, crucial for developing pharmaceuticals and materials. For instance, furan-2-yl(phenyl)methanol derivatives have been utilized in the aza-Piancatelli rearrangement to yield oxazine and thiazine derivatives with high selectivity and good yields, showcasing the utility of furan derivatives in synthesizing complex heterocyclic structures (B. Reddy et al., 2012). Similarly, 5-substituted-2-furan methanols have been subjected to enantioselective carbonyl allylation, crotylation, and tert-prenylation, indicating the versatility of furan methanols in stereoselective synthesis (Benjamin Bechem et al., 2010).

Catalytic Reactions and Hydrogenation

Catalytic hydrogenation studies on methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates reveal the potential of dihydrooxazines for generating a variety of products, including amines and dihydrofurans, under different conditions. This highlights the role of catalytic processes in manipulating oxazine derivatives for desired outcomes (A. Sukhorukov et al., 2008).

Biomass Conversion and Green Chemistry

The conversion of biomass-derived furans into valuable chemicals demonstrates the environmental benefits of using furan derivatives. For instance, in methanol, 5-hydroxymethylfurfural (HMF) can be selectively converted to methyl levulinate via acid-catalysis, showing the potential of furans in sustainable chemistry applications (Xun Hu et al., 2015).

properties

IUPAC Name |

[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-19-9-11-2-3-12(18-11)13(16)14-4-5-17-8-10(6-14)7-15/h2-3,10,15H,4-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDCCACHANXGMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC=C(O1)C(=O)N2CCOCC(C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5507286.png)

![{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5507288.png)

![4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5507292.png)

![methyl 4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5507311.png)

![4-(1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5507321.png)

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-1-propyl-1H-pyrazole-4-sulfonamide](/img/structure/B5507341.png)

![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5507349.png)

![2-[3-(dimethylamino)propyl]-9-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5507374.png)

![{1-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-ethylpiperidin-3-yl}methanol](/img/structure/B5507375.png)

![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5507376.png)

![6-amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5507385.png)